9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane
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Overview
Description
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane is a chemical compound known for its unique structure and reactivity. It is a derivative of 9-borabicyclo[3.3.1]nonane, a well-known boron-containing compound used in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with 3-methylbut-1-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydroboration and Suzuki-Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound can form stable complexes with nucleophiles, which allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane can be compared with other boron-containing compounds, such as:
9-Borabicyclo[3.3.1]nonane: The parent compound, known for its stability and reactivity in various chemical reactions.
Disiamylborane: Another boron-containing compound used in hydroboration reactions.
Dicyclohexylborane: Known for its use in organic synthesis and as a reducing agent. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
169338-86-7 |
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Molecular Formula |
C13H23BO |
Molecular Weight |
206.13 g/mol |
IUPAC Name |
9-(3-methylbut-1-en-2-yloxy)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C13H23BO/c1-10(2)11(3)15-14-12-6-4-7-13(14)9-5-8-12/h10,12-13H,3-9H2,1-2H3 |
InChI Key |
YGXZGSMPQXDYOP-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)OC(=C)C(C)C |
Origin of Product |
United States |
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